2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide
描述
2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide is a heterocyclic compound featuring a triazolo-pyridazine core substituted with a 4-methoxyphenyl group at position 3, a thioether linkage at position 6, and an N-phenylacetamide side chain. The compound’s synthesis and characterization rely on modern spectroscopic methods (e.g., ¹H NMR, IR, and mass spectrometry), as exemplified by analogous triazolo-pyridazine derivatives .
属性
IUPAC Name |
2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-27-16-9-7-14(8-10-16)20-23-22-17-11-12-19(24-25(17)20)28-13-18(26)21-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKMBWYIFKVBRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide (CAS Number: 1204296-37-6) is a derivative of triazole and pyridazine, which has garnered attention for its potential biological activities. Its molecular structure suggests possible interactions with various biological targets, making it a candidate for further pharmacological evaluation.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H15N5O2
- Molecular Weight : 285.31 g/mol
- Purity : 95%
The compound features a triazole ring linked to a pyridazine moiety through a thioether bond, which may contribute to its biological activity.
Antioxidant Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of triazole have been evaluated using the DPPH assay, showing effective radical scavenging capabilities. This suggests that this compound may possess similar antioxidant activity due to the presence of methoxy and phenyl groups that can stabilize free radicals .
Anticancer Potential
The anticancer activity of related compounds has been assessed against various cancer cell lines. For example, derivatives with similar structural features have shown cytotoxic effects against human glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation . Given its structural similarities, this compound may exhibit comparable anticancer properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the methoxy group on the phenyl ring is known to enhance lipophilicity and potentially improve bioavailability and cellular uptake. The thioether linkage may also play a role in modulating the interaction with biological targets .
Study 1: Antioxidant Evaluation
A recent study evaluated various triazole derivatives for their antioxidant capacity using the DPPH assay. Compounds were tested at different concentrations to determine their IC50 values. The results indicated that certain derivatives exhibited IC50 values significantly lower than ascorbic acid, suggesting potent antioxidant activity .
Study 2: Anticancer Activity
In vitro studies on related compounds revealed that several exhibited significant cytotoxicity against cancer cell lines. For instance, one derivative showed an IC50 value of approximately 30 µM against U-87 cells. This highlights the potential of triazole-based compounds in cancer therapy .
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 30 | U-87 |
| Compound B | 45 | MDA-MB-231 |
| 2-(Methoxy) | TBD | TBD |
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The triazolo[4,3-b]pyridazine scaffold is a versatile pharmacophore. Key analogues include:
Physicochemical Properties
- Melting Points : Triazolo-pyridazine derivatives with methoxy substituents (e.g., E-4b in ) exhibit high melting points (253–255°C), attributed to strong π-π stacking and hydrogen bonding . Thioether-linked compounds (e.g., target compound) may have slightly lower melting points due to reduced polarity.
- Solubility: The ethoxy-substituted analog (CAS 891117-12-7) shows improved solubility in ethanol/DMF mixtures compared to methoxy derivatives, as seen in analogous syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
